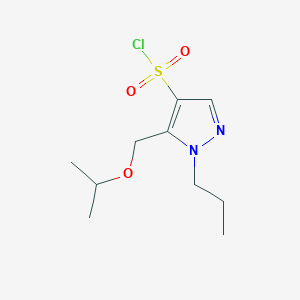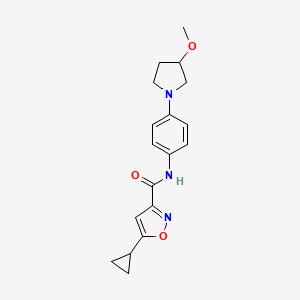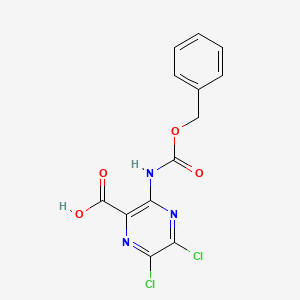
5-(isopropoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(isopropoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride, also known as PPS-211, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. PPS-211 is a sulfonyl chloride derivative that has been found to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 5-(isopropoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride is not fully understood. However, it has been proposed that 5-(isopropoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride inhibits the activation of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses. 5-(isopropoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
5-(isopropoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). 5-(isopropoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride has also been found to inhibit the proliferation of cancer cells and induce apoptosis. In addition, 5-(isopropoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(isopropoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride in lab experiments is its ability to inhibit the NF-κB pathway, which is involved in a wide range of physiological processes. Another advantage is its ability to inhibit MMPs, which are involved in the degradation of extracellular matrix proteins. However, one limitation of using 5-(isopropoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride in lab experiments is its potential toxicity, which may limit its use in vivo.
Direcciones Futuras
There are several future directions for the study of 5-(isopropoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride. One direction is the development of 5-(isopropoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride as a therapeutic agent for the treatment of cancer and inflammatory diseases. Another direction is the study of the mechanism of action of 5-(isopropoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride, which may lead to the development of new drugs that target the NF-κB pathway and MMPs. Additionally, the use of 5-(isopropoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride as a diagnostic tool for cancer should be further explored.
Métodos De Síntesis
The synthesis of 5-(isopropoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride involves the reaction of 5-(isopropoxymethyl)-1-propyl-1H-pyrazole-4-sulfonic acid with thionyl chloride. The resulting product is a white crystalline powder with a molecular weight of 327.84 g/mol.
Aplicaciones Científicas De Investigación
5-(isopropoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. 5-(isopropoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 5-(isopropoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride has been studied for its potential use as a diagnostic tool for cancer.
Propiedades
IUPAC Name |
5-(propan-2-yloxymethyl)-1-propylpyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O3S/c1-4-5-13-9(7-16-8(2)3)10(6-12-13)17(11,14)15/h6,8H,4-5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZOVVLTLYIPGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)S(=O)(=O)Cl)COC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl 2-(4,7,8-trimethyl-1,3-dioxo-6-propan-2-ylpurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2704301.png)
![3-(azepan-1-ylsulfonyl)-N-[3,5-bis(trifluoromethyl)phenyl]benzamide](/img/structure/B2704302.png)
![N,3-dimethyl-4-oxo-N,1-diphenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2704304.png)
![1-(2,5-dimethoxyphenyl)-4-(1-(2-(2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2704305.png)

![3-{3-[4-(4-acetylphenyl)piperazino]-3-oxopropyl}-2,4(1H,3H)-quinazolinedione](/img/structure/B2704307.png)

![N-(3-chlorophenyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2704311.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)pentanamide](/img/structure/B2704313.png)


![(Z)-3-methoxy-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2704321.png)
![N-(Cyanomethyl)-N,3,4,6-tetramethylthieno[2,3-B]pyridine-2-carboxamide](/img/structure/B2704322.png)